Cas no 64959-05-3 (6-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-one)

6-(2-Methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-one is a cyclic ketone derivative with a tetrahydronaphthalene core and an isobutyl substituent at the 6-position. This compound is of interest in organic synthesis due to its structural features, which make it a versatile intermediate for pharmaceuticals, fragrances, and specialty chemicals. Its partially hydrogenated naphthalene framework provides stability while retaining reactivity for further functionalization. The isobutyl group enhances lipophilicity, potentially improving solubility in nonpolar matrices. The ketone moiety offers a reactive site for condensation, reduction, or nucleophilic addition reactions. This compound is typically handled under standard laboratory conditions, with purity and consistency being critical for reproducible results in downstream applications.
6-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-one structure
64959-05-3 structure
Product name:6-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-one
CAS No:64959-05-3
MF:C14H18O
MW:202.292124271393
MDL:MFCD18647996
CID:4103445
PubChem ID:85921787

6-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-one Chemical and Physical Properties

Names and Identifiers

    • 1(2H)-Naphthalenone, 3,4-dihydro-6-(2-methylpropyl)-
    • 6-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-one
    • 64959-05-3
    • SCHEMBL17261795
    • 6-isobutyl-3,4-dihydronaphthalen-1(2H)-one
    • MDL: MFCD18647996
    • Inchi: InChI=1S/C14H18O/c1-10(2)8-11-6-7-13-12(9-11)4-3-5-14(13)15/h6-7,9-10H,3-5,8H2,1-2H3
    • InChI Key: LWAVJCSJZJBXRU-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 202.135765193Da
  • Monoisotopic Mass: 202.135765193Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 17.1Ų

6-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
BBV-45118818-10.0g
6-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-one
64959-05-3 95%
10.0g
$4610.0 2022-12-30
AstaTech
92564-0.25/G
6-ISOBUTYL-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE
64959-05-3 95%
0.25g
$275 2023-09-20
Enamine
BBV-45118818-2.5g
6-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-one
64959-05-3 95%
2.5g
$2894.0 2023-10-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1739937-1g
6-Isobutyl-3,4-dihydronaphthalen-1(2h)-one
64959-05-3 98%
1g
¥6197.00 2024-05-05
Enamine
BBV-45118818-1.0g
6-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-one
64959-05-3 95%
1.0g
$1397.0 2022-12-30
Enamine
BBV-45118818-5.0g
6-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-one
64959-05-3 95%
5.0g
$3666.0 2022-12-30
AstaTech
92564-1/G
6-ISOBUTYL-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE
64959-05-3 95%
1g
$688 2023-09-20
Enamine
BBV-45118818-1g
6-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-one
64959-05-3 95%
1g
$1397.0 2023-10-28
Enamine
BBV-45118818-10g
6-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-one
64959-05-3 95%
10g
$4610.0 2023-10-28
Enamine
BBV-45118818-5g
6-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-one
64959-05-3 95%
5g
$3666.0 2023-10-28

Additional information on 6-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-one

Comprehensive Overview of 6-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-one (CAS No. 64959-05-3)

6-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-one, with the CAS number 64959-05-3, is a specialized organic compound that has garnered significant attention in the fields of fragrance synthesis, pharmaceutical intermediates, and specialty chemicals. This ketone derivative, characterized by its unique tetrahydronaphthalene backbone and isobutyl substituent, is widely studied for its versatile applications. Its molecular structure combines aromatic and aliphatic properties, making it a valuable building block in organic synthesis. Researchers and industry professionals often search for terms like "synthesis of 6-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-one" or "CAS 64959-05-3 applications", reflecting its relevance in modern chemistry.

The compound’s role in the fragrance industry is particularly noteworthy. With growing consumer demand for sustainable and long-lasting scents, 6-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-one is often explored as a key ingredient in perfumery due to its woody, amber-like olfactory profile. Searches for "natural fragrance alternatives" and "synthetic musk substitutes" frequently intersect with discussions about this compound, highlighting its potential in eco-friendly formulations. Additionally, its stability under varying pH conditions makes it a candidate for use in personal care products, aligning with trends in clean beauty and green chemistry.

In pharmaceutical research, CAS 64959-05-3 is investigated as an intermediate for drug development. Its structural similarity to biologically active molecules has led to studies on its potential in modulating specific enzymatic pathways. Queries such as "tetralone derivatives in medicine" or "pharmacological uses of 6-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-one" underscore its therapeutic exploration. Recent advancements in computational chemistry and AI-driven drug discovery have further accelerated interest in such compounds, as they offer scalable solutions for target identification and optimization.

From a synthetic chemistry perspective, the compound’s preparation involves multi-step processes, including Friedel-Crafts acylation and hydrogenation. Laboratories often seek "efficient synthesis routes for CAS 64959-05-3" or "catalytic optimization for tetrahydronaphthalenones" to improve yield and sustainability. The rise of flow chemistry and microwave-assisted synthesis has also influenced methodologies for producing such derivatives, reducing waste and energy consumption—a priority in contemporary industrial chemistry.

Environmental and regulatory considerations are another critical aspect. While 6-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-one is not classified as hazardous, its production and handling adhere to strict REACH and GMP guidelines. Searches for "safe handling of tetrahydronaphthalenone derivatives" or "regulatory status of CAS 64959-05-3" reflect industry compliance needs. Furthermore, its biodegradability and low toxicity profile align with global initiatives like the UN Sustainable Development Goals (SDGs), particularly in responsible consumption and production.

In conclusion, 6-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-one (CAS 64959-05-3) exemplifies the intersection of innovation and practicality across multiple sectors. Whether as a fragrance component, pharmaceutical intermediate, or model compound in green synthesis, its versatility continues to inspire research and industrial applications. As users increasingly search for "high-purity tetrahydronaphthalenone suppliers" or "emerging uses of ketone derivatives", this compound remains a focal point in advancing scientific and commercial endeavors.

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